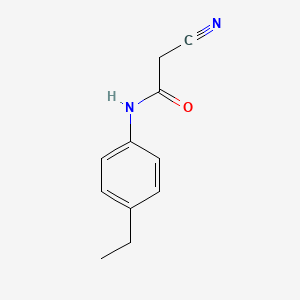

2-cyano-N-(4-ethylphenyl)acetamide

説明

Contextualization within the Field of Cyanoacetamide Derivatives

Cyanoacetamide derivatives are characterized by a core structure containing a cyano group (C≡N) and an acetamide (B32628) moiety (-CH₂C(=O)NH-). This unique combination of functional groups imparts a versatile reactivity profile, making them valuable synthons, or building blocks, in organic synthesis. nih.govekb.eg The presence of an active methylene (B1212753) group, a nucleophilic amide nitrogen, and electrophilic centers at the carbonyl and cyano groups allows for a wide range of chemical transformations. nih.gov

These derivatives are instrumental in the synthesis of a diverse array of heterocyclic compounds, which are ring-like structures containing atoms of at least two different elements. nih.govekb.eg Among the heterocycles synthesized from cyanoacetamide precursors are pyridines, thiazoles, pyrazoles, and pyrimidines. nih.govekb.egresearchgate.net The ability to readily construct such complex molecular architectures is of paramount importance in medicinal chemistry and materials science. nih.govekb.eg The N-aryl substitution, as seen in 2-cyano-N-(4-ethylphenyl)acetamide, further modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications. researchgate.net

Overview of Scientific Relevance and Emerging Research Trajectories for this compound

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its relevance can be inferred from the broader research trends in N-aryl cyanoacetamides. This class of compounds is being actively investigated for a variety of potential applications, primarily driven by their utility as intermediates in the synthesis of biologically active molecules. nih.govresearchgate.net

Emerging research trajectories for N-aryl cyanoacetamides include their use in the development of novel therapeutic agents. Studies on related compounds have shown potential in areas such as:

Antimicrobial Activity: Various cyanoacetamide derivatives have been synthesized and evaluated for their effectiveness against different strains of bacteria and fungi. nih.govnih.gov

Anticancer Activity: The cyanoacetamide scaffold has been incorporated into molecules designed to target cancer cells, with some derivatives showing promising cytotoxic effects against various cancer cell lines. nih.govnih.gov

Anti-inflammatory Properties: Certain cyanoacetamide derivatives have been investigated for their potential to mitigate inflammation.

The research on this compound itself appears to be at a nascent stage, likely serving as a precursor or a reference compound in broader chemical studies. Its future research trajectory will likely be dictated by its successful incorporation into more complex molecules that exhibit significant biological activity or unique material properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is compiled from publicly accessible chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |

| Molecular Weight | 188.23 g/mol | nih.gov |

| Monoisotopic Mass | 188.09496 Da | nih.gov |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CC#N | nih.gov |

| InChIKey | OFPCNHCWVLPAEL-UHFFFAOYSA-N | nih.gov |

| Predicted XlogP | 2.6 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of N-aryl cyanoacetamides, including this compound, typically follows established methodologies in organic chemistry. A common and direct approach involves the reaction of an amine with a cyanoacetic acid ester. nih.govresearchgate.net In the case of the title compound, this would involve the reaction of 4-ethylaniline (B1216643) with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). sigmaaldrich.com

This reaction is a nucleophilic acyl substitution where the amino group of 4-ethylaniline attacks the electrophilic carbonyl carbon of the cyanoacetic acid ester, leading to the formation of the amide bond and the elimination of an alcohol molecule. The general reaction is depicted below:

General Synthesis of N-Aryl Cyanoacetamides

R-NH₂ + NC-CH₂-COOR' → R-NH-CO-CH₂-CN + R'-OH

Where R is an aryl group and R' is an alkyl group.

Alternative synthetic routes to cyanoacetamides can include the reaction of amines with cyanoacetic acid in the presence of a coupling agent or the reaction of an amine with chloroacetyl chloride followed by treatment with a cyanide salt. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPCNHCWVLPAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368314 | |

| Record name | 2-cyano-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340304-99-6 | |

| Record name | 2-cyano-N-(4-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N 4 Ethylphenyl Acetamide and Analogous Structures

Established Synthetic Routes for 2-Cyano-N-(4-ethylphenyl)acetamide Scaffolds

The synthesis of this compound and its analogs is predominantly achieved through two reliable methods: cyanoacetylation of an appropriate aniline (B41778) and condensation reactions. These approaches offer efficient pathways to the core scaffold, which serves as a foundational building block for more complex molecular architectures.

Cyanoacetylation Reactions in the Preparation of this compound

A primary and direct method for the synthesis of this compound involves the cyanoacetylation of 4-ethylaniline (B1216643). This reaction typically utilizes a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686), which reacts with the amino group of 4-ethylaniline. The process often requires heating and can be conducted with or without a solvent. For instance, refluxing ethyl cyanoacetate with 4-amino-benzenesulfonamide in m-xylene (B151644) has been shown to produce the corresponding 2-cyano-N-(4-sulfamoylphenyl) acetamide (B32628) in good yield. ingentaconnect.com Similarly, the reaction of m-methoxyaniline with ethyl cyanoacetate at elevated temperatures (120–200 °C) yields the corresponding N-aryl cyanoacetamide. google.com This general approach is applicable to a wide range of substituted anilines, providing a straightforward entry to a library of N-aryl-2-cyanoacetamide analogs. google.com

Condensation Reactions with Aniline Derivatives for this compound Synthesis

Condensation reactions provide an alternative and effective route to the this compound scaffold. This method involves the direct reaction of 4-ethylaniline with cyanoacetic acid. The reaction is a chemoselective condensation, where cyanoacetic acid reacts preferentially with the carbon-nitrogen double bond of an imine intermediate, which can be formed in situ. ias.ac.in This selectivity is notable, especially in substrates containing other reactive functional groups like carbonyls. ias.ac.in The reaction conditions can be varied, and in some cases, the use of a catalyst like pyridine (B92270) can facilitate the condensation. ias.ac.in

Development of Advanced Synthetic Protocols for this compound

Recent advancements in synthetic methodologies have focused on improving efficiency, yield, and environmental compatibility. While specific advanced protocols for this compound are not extensively detailed in the provided results, the broader class of N-aryl-2-cyanoacetamides has benefited from innovations. For example, the use of microwave irradiation has been shown to accelerate Knoevenagel condensation reactions involving cyanoacetic acid, often in greener solvents like water. scielo.brscielo.br These techniques could potentially be adapted for the synthesis of this compound, offering advantages in terms of reaction time and energy consumption.

Derivatization Strategies and Heterocyclic Synthesis Utilizing this compound Analogs as Precursors

The strategic placement of reactive functional groups in this compound and its analogs makes them ideal starting materials for the construction of various heterocyclic systems. The active methylene (B1212753) group, flanked by the cyano and carbonyl groups, is particularly amenable to a wide range of chemical transformations.

Formation of Thiazole (B1198619) and Thiadiazole Derivatives

The synthesis of thiazole and thiadiazole derivatives from 2-cyano-N-arylacetamide precursors is a well-established strategy in heterocyclic chemistry. These ring systems are of significant interest due to their prevalence in pharmacologically active compounds.

Thiazoles: 2-Cyano-N-arylacetamides can be utilized to construct thiazole rings through various synthetic pathways. One common approach involves reaction with elemental sulfur and an appropriate isothiocyanate. nih.gov For instance, N-cyanoacetamide derivatives react with elemental sulfur and phenyl isothiocyanate to yield thiazole derivatives. nih.gov Another method involves the reaction with α-halocarbonyl compounds. tsijournals.com For example, N-(4-acetamidophenyl)-N'-phenylthiourea, a related scaffold, undergoes cyclocondensation with ethyl bromoacetate (B1195939) to form a thiazolidin-4-one, which can be further derivatized. nih.gov Similarly, reaction with chloroacetone (B47974) or phenacyl chloride leads to the formation of substituted thiazoles. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can also be achieved from cyanoacetamide-related structures. A general method involves the reaction of thiosemicarbazide (B42300) with carboxylic acids, which can be generated from the hydrolysis of the nitrile group in 2-cyano-N-arylacetamides. encyclopedia.pub Another route involves the reaction of thiourea (B124793) derivatives with hydrazonoyl halides. nih.gov For example, N-(4-acetamidophenyl)-N'-phenylthiourea reacts with various hydrazonoyl halides in the presence of a base to afford a series of 1,3,4-thiadiazole derivatives. nih.gov

Table 1: Synthesis of Thiazole and Thiadiazole Derivatives

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| N-Cyanoacetamide derivative | Elemental sulfur, Phenyl isothiocyanate | Thiazole derivative | nih.gov |

| N-(4-Acetamidophenyl)-N'-phenylthiourea | Ethyl bromoacetate | Thiazolidin-4-one derivative | nih.gov |

| N-(4-Acetamidophenyl)-N'-phenylthiourea | Hydrazonoyl halides | 1,3,4-Thiadiazole derivatives | nih.gov |

Synthesis of Pyrazole (B372694) and Pyridazine (B1198779) Compounds

The versatile reactivity of this compound analogs also extends to the synthesis of pyrazole and pyridazine heterocycles, which are important scaffolds in medicinal chemistry.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While a direct reaction from this compound is not explicitly detailed, its derivatives can be transformed into suitable precursors. For example, acetohydrazide derivatives, which can be synthesized from the corresponding cyanoacetamide, react with reagents like ethyl acetoacetate (B1235776) or diethyl malonate to form pyrazole derivatives. researchgate.net A general method for pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines. nih.gov

Pyridazines: Pyridazine and pyridazinone derivatives can be synthesized from various precursors, including those derivable from 2-cyano-N-arylacetamides. One common method involves the reaction of 1,4-ketoacids or ketoesters with hydrazine. sphinxsai.com Another approach utilizes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid to form pyridazin-3-one derivatives. nih.gov Furthermore, arylhydrazonomalononitriles can undergo cyclocondensation with malononitrile (B47326) to yield pyridazine derivatives. uminho.pt The reaction of hydrazinylpyridazine derivatives with reagents like acetic anhydride (B1165640), aldehydes, or carbon disulphide can lead to fused pyridazinotriazine systems. nih.gov

Table 2: Synthesis of Pyrazole and Pyridazine Derivatives

| Precursor Type | Reagents | Product | Reference |

|---|---|---|---|

| Acetohydrazide derivative | Ethyl acetoacetate / Diethyl malonate | Pyrazole derivative | researchgate.net |

| 3-Oxo-2-arylhydrazonopropanal | Cyanoacetic acid | Pyridazin-3-one derivative | nih.gov |

| Arylhydrazonomalononitrile | Malononitrile | Pyridazine derivative | uminho.pt |

| Hydrazinylpyridazine derivative | Acetic anhydride / Aldehydes / Carbon disulphide | Pyridazinotriazine derivatives | nih.gov |

Construction of Pyridine and Pyridone Scaffolds

The synthesis of pyridine and pyridone rings from this compound and its analogs is a well-established area of research. These nitrogen-containing heterocycles are of significant interest due to their prevalence in many biologically active molecules. researchgate.net

One common approach involves the reaction of N-substituted cyanoacetamides with various reagents to construct the pyridine or pyridone core. For instance, N-alkylated-2-cyanoacetamide derivatives can be synthesized by reacting substituted anilines with ethyl cyanoacetate under reflux conditions. mdpi.com These intermediates can then be treated with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield 3-cyano-2-pyridone derivatives in excellent yields. mdpi.com

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of these scaffolds. innovareacademics.in For example, piperidine (B6355638) is often used as a catalyst in the reaction between N-substituted cyanoacetamides and acetylacetone. researchgate.netnih.gov Microwave-assisted organic synthesis has also been employed to afford N-substituted 4,6-dimethyl-3-cyano-2-pyridones in good yields. innovareacademics.in

The reactivity of the cyanoacetamide moiety can be further exploited to create more complex pyridine-containing structures. For example, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been used as a precursor to synthesize various derivatives through reactions with aldehydes and diazonium salts. researchgate.net This highlights the utility of cyanoacetamides as versatile synthons for building intricate heterocyclic systems. researchgate.net

The following table summarizes representative examples of pyridine and pyridone synthesis from cyanoacetamide derivatives:

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted Anilines, Ethyl Cyanoacetate | - | Reflux | N-alkylated-2-cyanoacetamide | Good | mdpi.com |

| N-alkylated-2-cyanoacetamide | Acetylacetone | KOH, Ethanol, Reflux | 3-Cyano-2-pyridone derivatives | 61-79 | mdpi.com |

| N-substituted cyanoacetamide | Acetylacetone | Piperidine | N-substituted 4,6-dimethyl-3-cyano-2-pyridone | Good | innovareacademics.in |

| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Arylidenemalononitrile | Piperidine, Ethanol/Dioxane | No Reaction | - | researchgate.net |

| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Salicylaldehyde derivatives | - | Coumarin (B35378) derivatives | - | researchgate.net |

Exploration of Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives from this compound and its analogs is another significant area of chemical synthesis. The Gewald reaction is a cornerstone of this field, providing a multicomponent pathway to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene compound, such as a cyanoacetamide, in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

The mechanism of the Gewald reaction is understood to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility of this reaction allows for the introduction of a wide range of substituents onto the thiophene ring, making it a powerful tool for generating molecular diversity. semanticscholar.orgnih.gov

For instance, 2-cyano-N-arylacetamides can be reacted with ketones or aldehydes and elemental sulfur to produce 2-amino-3-carboxamidothiophenes. nih.gov The reaction conditions can be tailored to influence the outcome, with factors such as the choice of base and solvent playing a crucial role. nih.gov Triethylamine is a commonly used base in these reactions. nih.gov

The utility of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon for thiophene derivatives has also been demonstrated. ingentaconnect.com Reaction of this compound with elemental sulfur and malononitrile leads to the formation of a thiophene derivative. ingentaconnect.com This highlights the broad applicability of cyanoacetamides in the construction of diverse thiophene-based heterocyclic systems.

The following table presents examples of thiophene synthesis utilizing cyanoacetamide derivatives:

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ketone/Aldehyde, α-Cyanoester/Cyanoacetamide | Elemental Sulfur | Base | Polysubstituted 2-aminothiophene | Varies | wikipedia.orgorganic-chemistry.org |

| Cyanoacetamide, Ketone/Aldehyde | Elemental Sulfur | Triethylamine, Ethanol | 2-Amino-3-carboxamidothiophene | 70-90 | nih.gov |

| 2-Cyano-N-(4-sulfamoylphenyl) acetamide | Elemental Sulfur, Malononitrile | - | Thiophene derivative | - | ingentaconnect.com |

| Ethyl cyanoacetate, Acetylacetone | Elemental Sulfur | Diethylamine | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | - | impactfactor.org |

Synthesis of Other Fused and Spiro-Heterocyclic Systems

Beyond pyridine and thiophene scaffolds, this compound and its analogs are valuable precursors for the synthesis of a variety of other fused and spiro-heterocyclic systems. The reactive nature of the cyanoacetamide moiety allows for its participation in diverse cyclization and cycloaddition reactions. researchgate.net

For example, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been utilized as a key intermediate to synthesize a range of fused heterocycles, including thiazole, pyrazole, pyrimidine (B1678525), and coumarin rings. researchgate.net The synthetic strategies often rely on the regioselective attack and subsequent cyclization of the cyanoacetamido group with various chemical reagents. researchgate.net

The synthesis of spiro-heterocyclic compounds, which feature a spirocyclic junction where two rings share a single atom, has also been explored. These structures are of interest due to their unique three-dimensional architecture. researchgate.net The synthesis of spiro compounds can be achieved through various methods, including multicomponent tandem reactions and cycloaddition reactions. researchgate.net For instance, 2,2-dibromo-1,3-indandione can serve as a building block for the synthesis of spiro heterocyclic systems attached to an indandione moiety. ekb.eg

The versatility of cyanoacetamides as synthons for fused and spiro systems is further demonstrated by the synthesis of pyrazolopyrimidine derivatives from 2-cyano-N-(4-sulfamoylphenyl) acetamide. ingentaconnect.com These examples underscore the broad applicability of cyanoacetamide derivatives in constructing complex and diverse heterocyclic frameworks. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to develop more environmentally benign and efficient chemical processes. nih.gov These principles have been applied to the synthesis of derivatives of this compound, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.org For example, the synthesis of α,β-unsaturated cyanoacetamide derivatives has been achieved using microwave irradiation in a modified Knoevenagel reaction, aligning with green chemistry principles by minimizing energy consumption and reaction time. nih.gov

Ultrasound-assisted synthesis is another green methodology that has been successfully employed. nih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields, often at ambient temperatures, thereby reducing energy consumption. researchgate.net For instance, the synthesis of novel 2-amino-3-cyanopyridine (B104079) derivatives has been reported via a one-pot, four-component cyclocondensation reaction under ultrasonic irradiation, offering advantages such as excellent yields, cleaner reactions, and shorter reaction times. nih.gov

These green chemistry approaches offer sustainable alternatives to traditional synthetic methods, contributing to the development of more environmentally friendly processes for the production of valuable heterocyclic compounds from this compound and its analogs.

The following table provides examples of green chemistry approaches in the synthesis of cyanoacetamide derivatives:

| Reaction Type | Green Chemistry Approach | Conditions | Advantages | Reference |

| Knoevenagel reaction | Microwave irradiation | 160 W, 40 s | High yield (98.6%), short reaction time | nih.gov |

| Synthesis of 1,2,4-triazole (B32235) derivatives | Ultrasound irradiation | 45-55°C, 39-80 min | Higher yields (65-80%), reduced time | nih.gov |

| Synthesis of 2-amino-3-cyanopyridine derivatives | Ultrasound irradiation | - | Excellent yields, cleaner reaction, shorter time | nih.gov |

| N-sulfonylation of arylcyanamides | Ultrasound irradiation | Ambient temperature | Clean conditions, high purity and yield, easy workup | researchgate.net |

Biological Activity and Pharmacological Potential of 2 Cyano N 4 Ethylphenyl Acetamide and Its Derivatives

Antimicrobial Research Applications of 2-Cyano-N-(4-ethylphenyl)acetamide Analogs

The antimicrobial properties of acetamide (B32628) derivatives have been a subject of considerable research. These compounds, including analogs of this compound, have demonstrated potential in combating various microbial pathogens.

Antibacterial Efficacy Studies

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Acetamide derivatives have emerged as a promising scaffold in this endeavor. For instance, certain acetamide derivatives have shown good activity against Gram-positive bacteria. nih.gov The inclusion of a chloro atom in the acetamide structure appears to enhance antimicrobial activity. nih.gov Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential against Klebsiella pneumoniae. nih.govnih.gov This particular compound showed improved antibacterial effects, possibly by stabilizing the molecule within its target enzyme. nih.gov

In one study, the combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with antibacterial drugs like ciprofloxacin (B1669076) and cefepime (B1668827) resulted in an additive effect, while a synergistic effect was observed with meropenem (B701) and imipenem (B608078) against K. pneumoniae. nih.govresearchgate.net This suggests that such acetamide derivatives could be used to enhance the efficacy of existing antibiotics. nih.gov Furthermore, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole (B37678) and various aryl amines exhibited significant antibacterial activity, with some derivatives showing promise comparable to the standard drug levofloxacin. nih.gov Specifically, compounds designated as 2b, 2c, and 2i were notable for their broad-spectrum activity. nih.gov

Interactive Table: Antibacterial Activity of Selected Acetamide Derivatives

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak antibacterial activity | nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with meropenem/imipenem | Klebsiella pneumoniae | Synergistic effect | nih.govresearchgate.net |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Gram-positive bacteria | Good activity | nih.gov |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide | Gram-positive bacteria | Good activity | nih.gov |

Antifungal Properties Investigations

In addition to antibacterial properties, certain acetamide derivatives have been investigated for their antifungal potential. The presence of a chloro atom in the acetamide structure has been shown to be beneficial for antifungal activity. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in the inhibition of 96.6% of C. albicans strains. nih.gov

Furthermore, a series of newly synthesized N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives were evaluated for their in vitro antifungal activities and demonstrated promising results. researchgate.net Hybrid molecules containing 2-mercaptobenzothiazole have also been noted for their antimicrobial potential, which includes antifungal activity. nih.gov

Anticancer and Antiproliferative Activity Assessment

The development of novel anticancer agents is a cornerstone of oncological research. Acetamide derivatives have been a focus of such studies, with various analogs demonstrating cytotoxic and antiproliferative effects against several cancer cell lines.

For instance, a series of N-phenylacetamide sulphonamides were synthesized, and compounds such as N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide showed notable anti-cancer activity. nih.gov Another study reported that a newly synthesized thiazole (B1198619) derivative, compound 11a, displayed promising cytotoxic activity against HepG2, HCT-116, MCF-7, and PC3 cancer cell lines. researchgate.net

Thiophene (B33073) derivatives have also shown significant antiproliferative potential in HeLa and PANC-1 cell lines, with some compounds exhibiting efficacy comparable to or greater than the standard drug doxorubicin. nih.gov Specifically, derivatives 6CN14 and 7CN09 were highlighted for their superior antiproliferative effects. nih.gov Furthermore, a new class of thiazole-(benz)azole derivatives was synthesized and evaluated for their anticancer activity against A549 and C6 tumor cell lines, with compounds 6f and 6g showing significant effects. nih.gov These compounds were observed to direct tumor cells toward apoptosis. nih.gov

The compound 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is listed as a chemical product, indicating its availability for research purposes which could include anticancer studies. sigmaaldrich.com

Interactive Table: Anticancer Activity of Selected Acetamide and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | HCT-1, SF268, HT-15, MCF-7, PC-3 | Remarkable anti-cancer activity | nih.gov |

| Compound 11a (a thiazole derivative) | HepG2, HCT-116, MCF-7, PC3 | Promising cytotoxic activity | researchgate.net |

| Thiophene derivatives (6CN14, 7CN09) | HeLa, PANC-1 | Great antiproliferative potential | nih.gov |

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Analogs of this compound have been investigated for their ability to inhibit specific enzymes implicated in disease processes.

Dihydroorotate Dehydrogenase (DHODH) Inhibition by Related Cyanoacetamides

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA production. nih.govnih.gov This makes DHODH an attractive target for cancer therapy, as malignant cells often have a high demand for pyrimidines to support their rapid proliferation. nih.gov Inhibition of DHODH can lead to pyrimidine (B1678525) starvation and has been shown to have both cytotoxic and pro-differentiation effects in acute myeloid leukemia (AML). nih.govhaematologica.org

Several inhibitors of DHODH have been studied, including brequinar (B1684385) sodium. nih.gov More recently, novel DHODH inhibitors are being developed for oncotherapy. haematologica.org For example, PTC299 is a DHODH inhibitor that has been investigated for its anti-leukemic activity. researchgate.net The development of new DHODH inhibitors, including those based on a cyanoacetamide scaffold, is an active area of research.

Cholinesterase (ChE) and Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibitors of AChE are used in the treatment of conditions such as Alzheimer's disease to increase the levels of acetylcholine in the brain. nih.gov

Research has explored the potential of various compounds, including acetamide derivatives, as AChE inhibitors. For instance, a study on new N-(4-acetylphenyl)-2-cyanoacetamide derivatives reported on their synthesis and biological evaluation, which could include screening for enzyme inhibition. researchgate.net Another study focused on succinimide (B58015) derivatives as competitive inhibitors of AChE. nih.gov Xanthine derivatives have also been investigated for their selective inhibition of human AChE. ebi.ac.uk While direct studies on this compound as a cholinesterase inhibitor were not found in the initial search, the broader class of acetamide and cyanoacetamide derivatives has been a source of compounds with such activity.

Thymidylate Synthase Interaction Investigations

Thymidylate synthase (TS) is a critical enzyme in the synthesis of DNA and a well-established target for cancer chemotherapy. researchgate.netnih.gov Its inhibition leads to a state of "thymineless death" in proliferating cells. nih.gov Prominent anticancer drugs, such as 5-fluorouracil, exert their effect through the inhibition of this enzyme. researchgate.net

However, a review of the current scientific literature reveals no specific studies investigating the direct interaction of this compound or its close derivatives with thymidylate synthase. While numerous chemical strategies have been employed to develop novel TS inhibitors, including antifolates and FdUMP prodrugs, the research focus has not yet extended to this particular acetamide compound. researchgate.netnih.gov The potential for this class of compounds to act as TS inhibitors, perhaps through allosteric binding sites, remains an open area for future investigation. nih.gov

Inhibition of Microbial Target Enzymes

While specific data on the inhibition of microbial enzymes such as sterol 14-demethylase, Fdc1 proteins, DNA Gyrase, or LasR by this compound is not available in the current literature, the broader class of cyanoacetamide derivatives has demonstrated notable antimicrobial properties. Various studies have synthesized and evaluated different N-phenyl-2-cyanoacetamide analogs for their activity against a range of bacterial and fungal pathogens.

For instance, research on 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives showed that some of these compounds exhibited moderate to excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. niscpr.res.in Certain derivatives also displayed antifungal properties against Aspergillus parasiticus and Rhizopus oryzae. niscpr.res.in Similarly, other studies on new heterocyclic compounds derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have reported promising in vitro antibacterial and antifungal results. researchgate.net The antimicrobial potential of chloroacetamide derivatives has also been noted, with their effectiveness varying based on the substituents on the phenyl ring. nih.govresearchgate.net

The following table summarizes the antimicrobial activities of some cyanoacetamide derivatives:

| Derivative Class | Organisms Tested | Observed Activity |

| 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamides | S. aureus, B. subtilis, P. aeruginosa, E. coli, A. parasiticus, R. oryzae | Moderate to excellent antibacterial and antifungal activity for some derivatives. niscpr.res.in |

| N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives | Bacteria and Fungi | Promising in vitro antibacterial and antifungal results. researchgate.net |

| N-(substituted phenyl)-2-chloroacetamides | E. coli, S. aureus, MRSA, C. albicans | Activity varied with substituent position; some effective against Gram-positive bacteria and yeasts. nih.govresearchgate.net |

| (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives | Not specified in abstract | Synthesized for antibacterial evaluation. researchgate.net |

These findings suggest that the 2-cyano-N-phenylacetamide scaffold is a viable starting point for the development of new antimicrobial agents.

Carbonic Anhydrase Inhibition by Sulfamoylphenyl Analogs

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. sigmaaldrich.comnih.gov Sulfonamides are a well-known class of CA inhibitors. sigmaaldrich.com While there is no direct research on the carbonic anhydrase inhibitory activity of this compound, studies on its sulfamoylphenyl analogs have provided significant insights.

A notable study focused on 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which was designed as a human carbonic anhydrase (hCA) inhibitor. sigmaaldrich.comnih.gov This compound demonstrated effective inhibition of two isoforms, the ubiquitous hCA II and the brain-associated hCA VII. sigmaaldrich.comnih.gov The crystal structure analysis revealed that the inhibitor binds differently to the active sites of these two isoforms, which accounts for its selective inhibition. sigmaaldrich.comnih.gov The conformational flexibility of the linker and the tail length of the molecule were identified as crucial for the selective binding and inhibition. sigmaaldrich.comnih.gov

These findings underscore the potential of modifying the 2-cyano-N-phenylacetamide backbone with sulfonamide groups to create potent and selective carbonic anhydrase inhibitors.

Kinase Inhibition (e.g., EGFR TK, CDK-2)

Kinases, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) and Cyclin-Dependent Kinase 2 (CDK-2), are crucial regulators of cell signaling pathways and prominent targets in cancer therapy. mdpi.comnih.gov There are no specific studies in the reviewed literature that evaluate the inhibitory activity of this compound against EGFR TK or CDK-2.

However, research into the broader class of cyanoacrylamide derivatives has shown potential for kinase inhibition. A study on imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety identified them as novel inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), another important kinase in cell survival pathways. nih.gov One of the synthesized derivatives exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM and demonstrated the potential for reversible covalent bonding. nih.gov

The development of kinase inhibitors is a very active area of research, with numerous compounds targeting EGFR and CDKs being investigated for their anticancer properties. mdpi.com The proven activity of related cyanoacrylamide compounds suggests that the 2-cyano-N-phenylacetamide scaffold could be a valuable template for designing novel kinase inhibitors.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inducer Activity

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a key role in defending cells against oxidative and electrophilic stress. researchgate.netuni.lu The induction of NQO1 is considered a valuable strategy for cancer prevention. researchgate.net

A study on the NQO1 inducer activity of acetamide derivatives found that compounds closely related to this compound exhibited weak but measurable activity. Specifically, 2-cyano-N-(2-ethylphenyl)acetamide and its 3-ethylphenyl analog were evaluated in a quantitative bioassay using murine hepatoma cells. The results indicated that the position of the ethyl group on the phenyl ring influences the NQO1-inducing potency.

The following table presents the NQO1 inducer activity of these acetamide derivatives:

| Compound | Induction Magnitude (Fold) |

| 2-Cyano-N-(2-ethylphenyl)acetamide | 1.2 |

| 2-Cyano-N-(3-ethylphenyl)acetamide | 1.4 |

Data sourced from a study on acetamide and pyridine-3-carbonitrile (B1148548) derivatives. niscpr.res.in

These findings, although indicating weak activity for these specific analogs, suggest that the 2-cyano-N-phenylacetamide structure can interact with the Nrf2-Keap1 pathway, which regulates NQO1 expression. Further structural modifications could potentially enhance this activity.

Other Investigated Biological Activities

Immunosuppressive Effects

A thorough review of the available scientific literature did not yield any studies specifically investigating the immunosuppressive effects of this compound or its derivatives. This remains an unexplored area of its pharmacological potential.

Antioxidant Properties

Cyanoacetamide derivatives have been a subject of interest in the search for novel antioxidant agents. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Research into various acetamide derivatives has demonstrated their potential to protect biological systems from oxidative processes. nih.gov The mechanism of action is often attributed to their ability to donate a hydrogen atom, which neutralizes free radicals and terminates the oxidative chain reaction. biorxiv.org Studies on different series of cyanoacetamide derivatives have reported a range of antioxidant activities, with some compounds showing weak to moderate effects. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value signifies greater antioxidant potency. For instance, various ethanolic extracts of propolis containing phenolic and flavonoid compounds, which share structural similarities with some acetamide derivatives, have shown IC50 values ranging from 9.9 µg/mL to 112.9 µg/mL in DPPH assays. nih.gov

The following table presents data on the antioxidant activity of selected acetamide and related derivatives from various studies, illustrating the range of potencies observed within this chemical class.

Table 1: Antioxidant Activity of Selected Acetamide Derivatives

| Compound/Extract | Assay | IC50 Value | Reference |

|---|---|---|---|

| Ethanolic Propolis Extract (EEP GUA-4) | DPPH | 67.9 µg/mL | nih.gov |

| Caffeic Acid (Reference) | DPPH | 5.9 µg/mL | nih.gov |

| Syringic Acid (Reference) | DPPH | 9.8 µg/mL | nih.gov |

| Ferulic Acid (Reference) | DPPH | 9.9 µg/mL | nih.gov |

| Quercetin (Reference) | DPPH | 9.9 µg/mL | nih.gov |

| Trolox (Reference) | DPPH | 6.3 µg/mL | nih.gov |

| Ascorbic Acid (Reference) | DPPH | 43.2 µg/mL | nih.gov |

Beta Amyloid Plaque Inhibition

Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by the accumulation of beta-amyloid (Aβ) plaques in the brain. The inhibition of Aβ aggregation is a primary therapeutic strategy in the development of new treatments. While direct studies on this compound are limited, research into the broader class of cyanoacetamide derivatives suggests a potential role in this area.

Some studies have focused on developing benzothiazole-based compounds, which can be derived from or share structural motifs with cyanoacetamides, as imaging agents for detecting Aβ plaques. nih.gov This indicates an affinity of this class of chemical structures for amyloid aggregates. The development of such agents is crucial for the diagnosis and monitoring of Alzheimer's disease. Further research into specifically designed cyanoacetamide derivatives may elucidate their potential not only as diagnostic tools but also as therapeutic inhibitors of plaque formation.

Dopamine (B1211576) D4 Receptor Agonism

The dopamine D4 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders, including schizophrenia. While many antipsychotic drugs target dopamine receptors, their affinity for the D4 subtype varies significantly. nih.gov For instance, the atypical antipsychotic clozapine (B1669256) exhibits a higher affinity for D4 receptors compared to D2 or D3 receptors, which is thought to contribute to its unique clinical profile. nih.gov

Currently, there is no specific research available that evaluates the direct interaction of this compound with the dopamine D4 receptor. The existing literature on D4 receptor binding affinities focuses on established typical and atypical antipsychotic drugs, and this specific compound has not been among those tested. nih.gov Therefore, its potential as a dopamine D4 receptor agonist remains uninvestigated.

Multidrug Resistance (MDR) Reversal Activities

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov These pumps actively remove chemotherapeutic agents from the cancer cells, reducing their intracellular concentration and thus their efficacy.

The reversal of P-gp-mediated MDR is a key strategy to overcome this resistance. While some phytochemicals and synthetic compounds, like certain anthranilamide derivatives, have been investigated for their ability to inhibit P-gp, there is currently no specific data on the activity of this compound or its direct derivatives in this context. nih.govnih.gov Research into novel P-gp inhibitors is ongoing, but the potential of this specific cyanoacetamide compound as an MDR reversal agent has not been reported.

Insecticidal Properties

The search for new and effective insecticides is critical for agriculture to manage crop damage caused by pests like the cotton leafworm, Spodoptera littoralis. This pest is known for its significant economic impact and its growing resistance to conventional insecticides. ekb.eg Research has shown that certain synthetic cyanoacetamide derivatives possess notable insecticidal activity.

Studies evaluating a range of novel cyanoacetamide derivatives have demonstrated their toxicity against the larvae of S. littoralis. ekb.egsemanticscholar.org The effectiveness of these compounds is measured by their median lethal concentration (LC50), which is the concentration required to kill 50% of the test population. For example, one study identified a derivative, designated AZ-19, as a highly potent insecticide with an LC50 value of 14.740 mg/L against third instar larvae. ekb.eg The proposed mechanism of action for some of these derivatives involves the modulation of key enzymes in the insect, such as acetylcholinesterase, which is a critical component of the insect's nervous system. ekb.eg

The table below summarizes the insecticidal activity of various compounds against S. littoralis larvae, highlighting the potency of certain derivatives.

Table 2: Insecticidal Activity of Selected Compounds Against Spodoptera littoralis Larvae

| Compound | Larval Instar | LC50 (ppm or mg/L) | Reference |

|---|---|---|---|

| AZ-19 | 3rd | 14.740 mg/L | ekb.eg |

| Lufenuron (reference) | 2nd | 17.01 ppm | researchgate.net |

| Compound b5 | 2nd | 26.63 ppm | researchgate.net |

| Compound b2 | 2nd | 46.35 ppm | researchgate.net |

| Compound b3 | 2nd | 60.84 ppm | researchgate.net |

| Compound a4 | 2nd | 73.35 ppm | researchgate.net |

| Lufenuron (reference) | 4th | 103.12 ppm | researchgate.net |

| Compound b5 | 4th | 145.90 ppm | researchgate.net |

| Compound b2 | 4th | 148.56 ppm | researchgate.net |

Mechanistic Elucidation of 2 Cyano N 4 Ethylphenyl Acetamide S Biological Actions

Molecular Target Identification and Validation

Information regarding the specific molecular targets of 2-cyano-N-(4-ethylphenyl)acetamide is not present in the available scientific literature. The process of identifying and validating the proteins, enzymes, or receptors with which a compound interacts is fundamental to understanding its biological activity. This typically involves techniques such as affinity chromatography, proteomics-based approaches, or genetic screening to pinpoint molecular binding partners. Subsequent validation studies are then required to confirm these interactions and their functional consequences. Without such studies for this compound, any discussion of its primary targets would be purely speculative.

Biochemical Pathway Modulation

Consequently, without identified molecular targets, the modulation of specific biochemical pathways by this compound remains unknown. Understanding how a compound alters cellular signaling cascades, metabolic pathways, or other biological networks is crucial for characterizing its physiological effects. This level of analysis requires targeted experiments that measure changes in pathway components, such as protein phosphorylation, gene expression, or metabolite levels, following exposure to the compound. The absence of such data for this compound precludes any detailed description of its influence on biochemical pathways.

Enzyme Kinetic Analysis

No studies detailing the enzyme kinetic analysis of this compound could be located. If the compound were found to inhibit an enzyme, kinetic studies such as the generation of Lineweaver-Burk plots would be essential to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This analysis provides valuable insights into the mechanism of enzyme inhibition by revealing how the compound interacts with the enzyme and its substrate. The lack of any identified enzyme targets for this compound means that no such kinetic analyses have been performed or published.

Structure Activity Relationship Sar Studies of 2 Cyano N 4 Ethylphenyl Acetamide and Its Analogs

Impact of Phenyl Substituents on Bioactivity

The nature and position of substituents on the N-phenyl ring of cyanoacetamide derivatives play a pivotal role in determining their biological activity. Studies on various analogs have demonstrated that modifying the electronic and steric properties of the phenyl ring can significantly modulate the compound's potency and spectrum of action, particularly in antimicrobial and insecticidal contexts.

In the context of insecticidal activity, a study on thioether-containing acetamides designed from a thienylpyridyl acetamide (B32628) hit compound explored various substitutions on the N-phenyl ring. mdpi.com The findings indicated that the type of substituent significantly influences potency. For example, derivatives were synthesized with groups like 3-fluoro, 3-(trifluoromethyl), and 3-nitro on the phenyl ring to evaluate their effects on insecticidal activity against species like Mythimna separata Walker and Plutella xylostella L. mdpi.com The data below summarizes the impact of different N-aryl substituents on the insecticidal activity of these acetamide derivatives.

| Compound | Aryl Substituent (R) | Mortality (%) at 500 mg/L |

|---|---|---|

| Ie | 3-Fluorophenyl | 26.7 |

| If | 3-Chlorophenyl | 33.3 |

| Ig | 3-(Trifluoromethyl)phenyl | 20.0 |

| Ih | 3-Nitrophenyl | 13.3 |

| Ii | 4-Chloro-2-nitrophenyl | 6.7 |

These findings underscore the sensitivity of biological activity to the electronic and positional attributes of the phenyl ring substituents. Halogen substituents, particularly in the meta-position, appear to be favorable for insecticidal action in this specific scaffold, while more complex or deactivating groups may reduce efficacy. mdpi.com

Role of the Cyano Group in Molecular Interactions and Reactivity

The cyanoacetamide unit is widely recognized as a valuable building block in medicinal chemistry for synthesizing a variety of bioactive heterocyclic compounds. nih.gov The cyano group, in conjunction with the adjacent methylene (B1212753) group, provides a reactive site for various chemical transformations. For instance, the active methylene group can participate in Knoevenagel condensations to form α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, which have shown notable antibacterial activity. nih.gov

In a study comparing the insecticidal activity of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide with its cyclized form (3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide), the open-chain cyano-containing compound displayed significantly higher potency. periodikos.com.brresearchgate.net The cyclization process consumes the cyano group, leading to a marked decrease in activity, which highlights the cyano group's direct or indirect importance in the insecticidal mechanism. periodikos.com.brresearchgate.net

| Compound | Key Functional Group | LC50 (ppm) after 24h | LC50 (ppm) after 48h |

|---|---|---|---|

| 2 | Open-chain cyanoacetamide | 0.192 | 0.041 |

| 3 | Cyclized (cyano group absent) | 0.841 | 0.095 |

Furthermore, the cyano group serves as a versatile chemical handle for synthesis. Research has shown that 2-cyano-N-arylacetamides can be readily converted into enaminonitriles, which are key intermediates for synthesizing a wide array of fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. researchgate.net The reactivity of the cyano group and its influence on the adjacent methylene protons are thus central to the synthetic utility and diversification of the 2-cyano-N-(4-ethylphenyl)acetamide scaffold. researchgate.netsapub.org

Influence of Acetamide Moiety Modifications on Biological Efficacy

The acetamide linker (-NH-C(=O)-CH₂-) is another key component of the scaffold, providing structural integrity and specific interaction points. Modifications to this moiety, such as altering the amide bond or substituting the α-methylene group, can have profound effects on the molecule's conformation, stability, and biological function.

Replacing the cyano group on the acetyl fragment with a chlorine atom, to give N-(substituted phenyl)-2-chloroacetamides, results in compounds with significant antimicrobial properties. nih.gov This modification alters the electronic nature of the acetyl group and provides a different reactive handle, yet preserves the core N-phenylacetamide structure that is crucial for activity. The resulting chloroacetamides were particularly effective against Gram-positive bacteria. nih.gov

The acetamide moiety is also a site for synthetic elaboration to create more complex molecules. Studies have demonstrated that the active methylene group within the acetamide fragment of certain cyanoacetamide derivatives can react with reagents like benzaldehyde (B42025) to yield phenylmethylidene derivatives. sapub.org These intermediates can then undergo further cyclization reactions to form novel pyran and pyrazole (B372694) systems, showcasing the synthetic flexibility of the acetamide linker. sapub.org

Furthermore, the amide bond itself is a key structural feature. It is generally planar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often critical for binding to biological targets, such as enzymes or receptors. The crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, an analog of the title compound, shows that N—H···O hydrogen bonds are crucial in linking molecules together in the solid state, indicating the potential for similar interactions in a biological environment. researchgate.net

Pharmacophore Modeling and Ligand Design for this compound Scaffolds

Pharmacophore modeling and other computational techniques like Quantitative Structure-Activity Relationship (QSAR) are powerful tools for rationalizing the SAR of a compound series and guiding the design of new, optimized analogs. These methods help to identify the essential three-dimensional arrangement of chemical features required for biological activity.

For a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives, which contain a related cyano-acetamide functionality, a common pharmacophore hypothesis, DHH13, was generated. nih.gov This model consists of key features like hydrogen bond donors and hydrophobic regions, providing a blueprint for designing new compounds with potentially enhanced anticancer activity. The study also developed a 3D-QSAR model that successfully correlated the structural features of the compounds with their biological activity, further aiding in the design of more potent molecules. nih.gov

The design of novel pesticidal agents has also been guided by pharmacophore-based virtual screening. mdpi.com A "hit" molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, which contains the core acetamide structure, was identified through such methods. This hit compound then served as a template for the synthesis of a new series of derivatives, demonstrating the practical application of ligand-based design in developing analogs based on the 2-cyano-N-phenylacetamide scaffold. mdpi.com

These computational approaches allow researchers to predict the biological activity of unsynthesized compounds, prioritize synthetic efforts, and build a deeper understanding of the molecular interactions that govern the efficacy of the this compound scaffold and its analogs.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as 2-cyano-N-(4-ethylphenyl)acetamide, and a biological target, typically a protein or enzyme.

Binding Affinity Predictions

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking simulations, this is often expressed as a scoring function, with lower values typically indicating a more favorable binding interaction. For this compound, predicting the binding affinity would involve docking the molecule into the active site of a selected target protein. The resulting binding energy score would provide a quantitative estimate of how strongly the compound might interact with the target. This information is critical in the early stages of drug discovery for prioritizing compounds.

Table 1: Hypothetical Binding Affinity Data for this compound with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| Tyrosine Kinase | 2GS2 | -7.9 |

| Carbonic Anhydrase II | 2CBE | -6.8 |

| Aldose Reductase | 1US0 | -7.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from binding affinity predictions.

Interaction Hotspot Identification

Beyond a simple energy score, molecular docking can identify the specific "hotspots" of interaction between the ligand and the target. These hotspots are the key amino acid residues in the protein's binding pocket that form significant non-covalent interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, identifying these hotspots would reveal which parts of the molecule, such as the cyano group, the amide linkage, or the ethylphenyl ring, are critical for binding. This knowledge is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Potential Interaction Hotspots for this compound with a Hypothetical Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg120 | Hydrogen Bond (with C=O) | 2.9 |

| Tyr355 | Pi-Pi Stacking (with phenyl ring) | 4.5 |

| Leu352 | Hydrophobic | 3.8 |

| Val523 | Hydrophobic | 4.1 |

| Ser353 | Hydrogen Bond (with N-H) | 3.1 |

Note: This table illustrates the potential interactions and is not based on experimental data for this specific compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine a variety of properties for this compound, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its conformational flexibility, the stability of its interactions, and how it influences the dynamics of its environment. By simulating the movements of atoms over a period of time, researchers can observe how the molecule folds, how it interacts with water molecules, and how stable its binding pose is within a protein's active site.

Cheminformatics and Virtual Screening Applications for Novel Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics tools could be employed for virtual screening. This process involves searching large chemical libraries for molecules with similar properties or predicted activities. By using the structure of this compound as a query, virtual screening could identify novel analogs with potentially improved properties, such as higher binding affinity or better pharmacokinetic profiles.

Molecular Modeling for Reactivity Prediction and Reaction Mechanism Studies

Molecular modeling techniques can be used to predict the reactivity of different sites within the this compound molecule. By calculating parameters such as Fukui functions or atomic charges, it is possible to identify which atoms are most susceptible to nucleophilic or electrophilic attack. This information is valuable for predicting potential metabolic pathways of the compound and for understanding its chemical stability. Furthermore, these methods can be used to study the mechanisms of chemical reactions involving this compound, providing a detailed picture of the transition states and energy barriers involved.

Advanced Analytical Characterization Techniques in 2 Cyano N 4 Ethylphenyl Acetamide Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: In a ¹H NMR spectrum of 2-cyano-N-(4-ethylphenyl)acetamide, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule. Based on its structure, one would expect to observe distinct signals for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, the aromatic protons on the ethylphenyl ring, the methylene protons of the acetamide (B32628) group, and the amide (N-H) proton. The para-substituted aromatic ring would typically show a pair of doublets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the ethyl group carbons, the aromatic carbons (with four distinct signals due to symmetry), the carbonyl carbon of the amide, the methylene carbon of the acetamide moiety, and the nitrile carbon.

2D NMR Techniques (DEPT, COSY, HSQC, HMBC):

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are spin-coupled to each other, confirming the connectivity of adjacent protons, such as those within the ethyl group (CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This 2D spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is based on established chemical shift ranges for similar structural motifs.

| Atom Type | Label | Predicted ¹H Shift (δ, ppm) & Multiplicity | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Amide | NH | ~9.5-10.5 (singlet, broad) | - | C=O, Aromatic C1 |

| Aromatic | Ar-H (ortho to NH) | ~7.5 (doublet) | ~120 | Aromatic C1, C3 |

| Aromatic | Ar-H (ortho to Ethyl) | ~7.2 (doublet) | ~128 | Aromatic C4, C2 |

| Ethyl | -CH₂-CH₃ | ~2.6 (quartet) | ~28 | Aromatic C4, -CH₃ |

| Ethyl | -CH₂-CH₃ | ~1.2 (triplet) | ~15 | -CH₂- |

| Acetamide | -CO-CH₂-CN | ~3.7 (singlet) | ~25 | C=O, C≡N |

| Carbonyl | C=O | - | ~163 | - |

| Nitrile | C≡N | - | ~115 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov

N-H Stretching: A moderate to sharp peak around 3300 cm⁻¹ is indicative of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group presents a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. researchgate.net

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1670-1650 cm⁻¹ is a clear indicator of the carbonyl group in the amide.

N-H Bending (Amide II band): This secondary amide feature appears around 1550 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| Aromatic C-H Stretch | Aryl | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | Ethyl, Methylene | <3000 | Medium |

| C≡N Stretch | Nitrile | 2260-2220 | Medium, Sharp |

| C=O Stretch (Amide I) | Secondary Amide | 1670-1650 | Strong, Sharp |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (C₁₁H₁₂N₂O), the monoisotopic mass is 188.09496 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 188. Common adducts in electrospray ionization (ESI) mode include [M+H]⁺ (m/z ≈ 189.10) and [M+Na]⁺ (m/z ≈ 211.08). uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Data predicted based on molecular formula C₁₁H₁₂N₂O. Source: uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 188.09441 |

| [M+H]⁺ | 189.10224 |

| [M+Na]⁺ | 211.08418 |

| [M+K]⁺ | 227.05812 |

| [M-H]⁻ | 187.08768 |

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The this compound molecule contains a substituted benzene (B151609) ring, which is a primary chromophore. The presence of the ethyl and N-acetyl-cyanomethyl substituents on the ring will influence the position and intensity of the absorption maxima (λmax) compared to unsubstituted benzene. One would expect to see characteristic absorptions in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions within the aromatic ring.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The purity of the sample is determined by injecting a solution of the compound and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp peak at a specific retention time under defined conditions. The presence of other peaks would indicate impurities. A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming its identity. google.com

Table 4: Representative Reversed-Phase HPLC Conditions for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (or buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) google.com |

| Detection Wavelength | ~254 nm or λmax from UV-Vis spectrum |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), serves as a critical tool for assessing purity and identifying potential impurities.

While specific, detailed research findings on the GC analysis of this compound are not extensively published in publicly available literature, the principles of the technique can be applied. For a compound like this, a typical GC method would involve a high-temperature capillary column with a non-polar or medium-polarity stationary phase. The thermal stability of the compound is a key consideration, as some acetamide derivatives can be prone to degradation at elevated temperatures. nih.gov To mitigate this, the use of shorter analytical columns can decrease the residence time of the analyte in the heated GC oven, thereby reducing thermal degradation. nih.gov

Derivatization is a common strategy in GC analysis to improve the volatility and thermal stability of analytes. jfda-online.com For this compound, derivatization of the amide group could potentially enhance its chromatographic properties, leading to sharper peaks and improved resolution from any impurities.

Ion Chromatography (IC) for Related Precursors and Intermediates

Ion chromatography is a specialized chromatographic technique used for the separation and quantification of ionic species. While not directly applied to the analysis of the neutral this compound molecule itself, IC is invaluable for the analysis of ionic precursors, reagents, and potential ionic impurities from its synthesis.

The synthesis of this compound often involves precursors such as 4-ethylaniline (B1216643) and cyanoacetic acid. tubitak.gov.trresearchgate.net Ion chromatography can be effectively used to:

Quantify residual starting materials: For instance, analyzing for the presence of unreacted cyanoacetic acid in the final product.

Detect ionic by-products: The synthesis may generate inorganic salts as by-products, which can be identified and quantified by IC.

Monitor reaction conditions: The concentration of ionic catalysts or reagents used in the synthesis can be tracked using IC.

The choice of eluent and column for IC analysis would depend on the specific ions being targeted. For example, a cation-exchange column would be used for analyzing residual 4-ethylaniline (as its protonated form), while an anion-exchange column would be suitable for cyanoacetate (B8463686).

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound like this compound and for assessing its purity.

The theoretical elemental composition of this compound (C₁₁H₁₂N₂O) is calculated based on its molecular formula. Experimental values obtained from a CHNS analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 70.20 | 70.15 |

| Hydrogen (H) | 6.43 | 6.48 |

| Nitrogen (N) | 14.88 | 14.85 |

| Sulfur (S) | 0.00 | <0.01 |

Note: The experimental values are hypothetical examples for illustrative purposes. Actual results would be obtained from instrumental analysis.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates components of a mixture based on their electrophoretic mobility in an electric field. For the analysis of this compound, CZE can be a valuable tool for purity assessment and the detection of charged impurities. synhet.com

In a typical CZE method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced into the capillary, and a high voltage is applied. Neutral species like this compound will move with the electroosmotic flow (EOF), while charged impurities will migrate at different rates depending on their charge-to-size ratio.

The separation efficiency of CZE is often superior to that of HPLC, allowing for the resolution of closely related impurities. Method development in CZE for this compound would involve optimizing parameters such as the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation.

Titrimetric Methods

Titrimetric methods, or titrations, are classic quantitative chemical analysis techniques used to determine the concentration of an identified analyte. While modern instrumental methods are often preferred for their sensitivity and specificity, titrimetry can still be a useful and cost-effective method for the bulk quantification of this compound, particularly in a quality control setting. synhet.com

Given the presence of the amide functional group, an acid-base titration could potentially be employed. The amide can be hydrolyzed under acidic or basic conditions to yield 4-ethylaniline and cyanoacetic acid (or their respective salts). The resulting acid or amine could then be titrated. For instance, after basic hydrolysis, the liberated 4-ethylaniline could be titrated with a standardized solution of a strong acid.

Emerging Research Directions and Future Perspectives on 2 Cyano N 4 Ethylphenyl Acetamide

Development of Novel Heterocyclic Scaffolds with Enhanced and Selective Bioactivity

N-aryl-2-cyanoacetamides, including 2-cyano-N-(4-ethylphenyl)acetamide, are pivotal synthons for constructing a variety of biologically active heterocyclic compounds. The polyfunctional nature of these molecules, with their reactive methylene (B1212753) group, amide functionality, and cyano group, provides multiple sites for chemical modification and cyclization reactions. tubitak.gov.tr Researchers have successfully utilized these precursors to synthesize diverse heterocyclic rings such as pyridines, pyrimidines, thiazoles, and pyrazoles. researchgate.netresearchgate.net

These compounds are highly valued as intermediates for creating novel heterocyclic systems that are otherwise difficult to obtain. tubitak.gov.tr The strategic manipulation of reaction conditions and co-reactants allows for the targeted synthesis of polysubstituted heterocycles. For example, reactions with α-halocarbonyl compounds can yield thiazole (B1198619) derivatives, while condensation reactions with various reagents can lead to the formation of pyridine (B92270) and pyrimidine (B1678525) rings. researchgate.net The development of these scaffolds is driven by the quest for compounds with enhanced and more selective biological activities, ranging from antimicrobial to anticancer properties.

Table 1: Examples of Heterocyclic Scaffolds Derived from Cyanoacetamide Precursors

| Heterocyclic System | Synthetic Approach | Potential Bioactivity | Reference |

|---|---|---|---|

| Thiazoles | Reaction with phenyl isothiocyanate and α-halocarbonyl compounds | Antibacterial, Antifungal, Anticancer | |

| Pyridines | Reaction with various electrophilic reagents or cyclocondensation | Insecticidal, Anticancer | periodikos.com.br |

| Pyrazoles | Reaction with hydrazine (B178648) hydrate after Michael addition | Not Specified | researchgate.netresearchgate.net |

| Pyrimidines | Condensation with urea or thiourea (B124793) | Anticancer, AChE/BuChE inhibitor | researchgate.netnih.gov |

Integration of Green Chemistry Principles in the Synthesis of Advanced Analogs

Modern synthetic chemistry is increasingly incorporating principles of green chemistry to develop more efficient and environmentally benign processes. In the context of this compound and its analogs, microwave irradiation has emerged as a key green technology. nih.govresearchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tubitak.gov.trnih.gov